2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole
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Overview
Description
2-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole ring fused with a diazepane ring, which is further substituted with a thian-4-yl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine under basic conditions. The diazepane ring can be synthesized through the reaction of a suitable diamine with a dihalide, followed by cyclization. The final step involves the coupling of the benzothiazole and diazepane rings through a carbonyl linkage, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitrated or halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The diazepane ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The thian-4-yl group can participate in redox reactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole: shares structural similarities with other benzothiazole derivatives, such as:
Uniqueness
The presence of the diazepane ring and the thian-4-yl group in this compound distinguishes it from other benzothiazole derivatives. These structural features contribute to its unique chemical reactivity and potential bioactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c22-18(17-19-15-4-1-2-5-16(15)24-17)21-9-3-8-20(10-11-21)14-6-12-23-13-7-14/h1-2,4-5,14H,3,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQWBQZYQNQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=NC3=CC=CC=C3S2)C4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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